

An In-depth Technical Guide to the Physical Characteristics of Isopropyl 4-aminobenzoate

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Compound of Interest

Compound Name: *Isopropyl 4-aminobenzoate*

Cat. No.: *B097842*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl 4-aminobenzoate, an ester of p-aminobenzoic acid, is a compound of interest in various scientific fields, including pharmaceuticals and material science. A thorough understanding of its physical and chemical properties is fundamental for its application in research and development. This technical guide provides a comprehensive overview of the key physical characteristics of **Isopropyl 4-aminobenzoate**, detailed experimental protocols for their determination, and an analysis of its spectroscopic data.

Physicochemical Properties

The fundamental physical and chemical properties of **Isopropyl 4-aminobenzoate** are summarized in the table below. These properties are crucial for predicting its behavior in various systems and for its handling and storage.

Property	Value
Molecular Formula	C ₁₀ H ₁₃ NO ₂
Molecular Weight	179.22 g/mol
Appearance	White to light yellow or pale cream to cream to pale brown powder/crystal. [1]
Melting Point	83.0 to 86.0 °C.
Boiling Point	Decomposes before boiling at atmospheric pressure.
Density	Data not readily available.
CAS Number	18144-43-9.

Solubility Profile

The solubility of a compound is a critical parameter, particularly in drug development for formulation and bioavailability studies. **Isopropyl 4-aminobenzoate** exhibits the following solubility characteristics:

Solvent	Solubility
Water	Limited/Slightly soluble
Ethanol	Soluble
Acetone	Soluble
Isopropanol	Soluble

Note: Quantitative solubility data (e.g., in g/100mL) is not readily available in the reviewed literature. The information provided is qualitative.

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical and spectroscopic properties of a solid compound like **Isopropyl 4-aminobenzoate**.

Melting Point Determination

Principle: The melting point is the temperature at which a solid turns into a liquid at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

- Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)
- Capillary tubes (sealed at one end)
- Thermometer
- Spatula

Procedure:

- A small amount of the dry, powdered **Isopropyl 4-aminobenzoate** is packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
- The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
- The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

Solubility Determination (Qualitative)

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Apparatus:

- Test tubes and rack

- Spatula
- Vortex mixer
- Solvents (e.g., water, ethanol, acetone, isopropanol)

Procedure:

- Approximately 10-20 mg of **Isopropyl 4-aminobenzoate** is placed into a clean, dry test tube.
- A small volume (e.g., 1 mL) of the desired solvent is added to the test tube.
- The mixture is agitated using a vortex mixer for a set period (e.g., 1-2 minutes).
- The mixture is visually inspected to determine if the solid has completely dissolved.
- If the solid dissolves, it is recorded as "soluble." If some solid remains, it is recorded as "partially soluble." If the solid does not appear to dissolve at all, it is recorded as "insoluble."

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and identification of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

^1H NMR Spectrum of **Isopropyl 4-aminobenzoate** (CDCl_3 , 300 MHz):[\[2\]](#)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
7.8	Doublet	2H	Aromatic (H-2, H-6)
6.6	Doublet	2H	Aromatic (H-3, H-5)
5.2	Septet	1H	-CH(CH ₃) ₂
~4.1 (broad)	Singlet	2H	-NH ₂
1.4	Doublet	6H	-CH(CH ₃) ₂

Interpretation:

- The two doublets in the aromatic region (7.8 and 6.6 ppm) are characteristic of a 1,4-disubstituted benzene ring. The downfield shift of the doublet at 7.8 ppm is due to the deshielding effect of the adjacent ester group.
- The septet at 5.2 ppm and the doublet at 1.4 ppm are characteristic of an isopropyl group.
- The broad singlet around 4.1 ppm is indicative of the amine protons.

¹³C NMR Spectrum of **Isopropyl 4-aminobenzoate** (CDCl₃):

Chemical Shift (δ , ppm)	Assignment
~166	C=O (Ester)
~150	C-4 (aromatic)
~131	C-2, C-6 (aromatic)
~120	C-1 (aromatic)
~113	C-3, C-5 (aromatic)
~67	-CH(CH ₃) ₂
~22	-CH(CH ₃) ₂

Interpretation:

- The peak at ~166 ppm is characteristic of a carbonyl carbon in an ester.
- The four signals in the aromatic region confirm the presence of a 1,4-disubstituted benzene ring with symmetry.
- The signals at ~67 ppm and ~22 ppm correspond to the carbons of the isopropyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Key IR Absorption Bands for **Isopropyl 4-aminobenzoate**:

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration
3400-3200	Strong, Broad	Amine (N-H)	N-H Stretch
~3050	Medium	Aromatic C-H	C-H Stretch
~2980	Medium	Aliphatic C-H	C-H Stretch
~1710	Strong	Ester (C=O)	C=O Stretch
~1600, ~1520	Medium	Aromatic C=C	C=C Stretch
~1280	Strong	Ester (C-O)	C-O Stretch

Interpretation:

- The broad band in the 3400-3200 cm⁻¹ region is characteristic of the N-H stretching vibrations of the primary amine group.
- The strong absorption at ~1710 cm⁻¹ is indicative of the carbonyl (C=O) stretching of the ester functional group.
- The peaks in the 1600-1520 cm⁻¹ range are due to the C=C stretching vibrations within the aromatic ring.

- The strong band at $\sim 1280\text{ cm}^{-1}$ corresponds to the C-O stretching of the ester group.

Mass Spectrometry

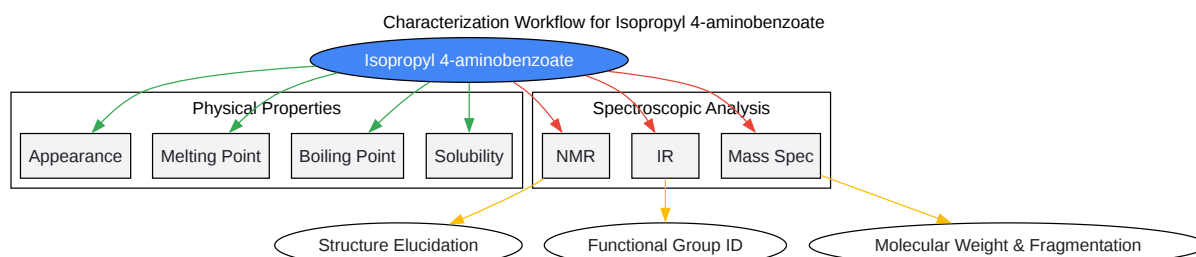
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation Pattern for **Isopropyl 4-aminobenzoate**:

- Molecular Ion (M^+): The molecular ion peak is expected at $m/z = 179$, corresponding to the molecular weight of the compound.
- Loss of Isopropyl Group: A significant fragment would likely result from the loss of the isopropyl group ($-\text{CH}(\text{CH}_3)_2$), leading to a peak at $m/z = 136$.
- Loss of Isopropoxy Radical: Cleavage of the ester C-O bond could lead to the loss of an isopropoxy radical ($-\text{OCH}(\text{CH}_3)_2$), resulting in a benzoyl cation fragment at $m/z = 120$.
- Further Fragmentation: The fragment at $m/z = 120$ could further lose carbon monoxide (CO) to give a phenyl cation at $m/z = 92$.

Logical Relationships in Characterization

The following diagram illustrates the workflow for the physical and spectroscopic characterization of **Isopropyl 4-aminobenzoate**.



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Caption: Characterization workflow for **Isopropyl 4-aminobenzoate**.

Conclusion

This technical guide has provided a detailed overview of the essential physical and spectroscopic characteristics of **Isopropyl 4-aminobenzoate**. The tabulated data, experimental protocols, and spectroscopic interpretations offer a valuable resource for researchers, scientists, and professionals in drug development. A comprehensive understanding of these properties is critical for the effective utilization and further investigation of this compound in various scientific applications.

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